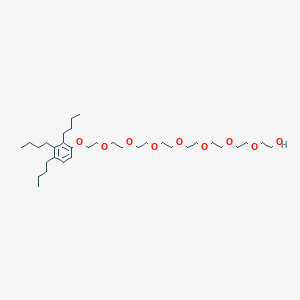
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by its unique structure, which includes a phenoxy group substituted with three butyl groups and a long heptaoxatricosan chain
Métodos De Preparación
The synthesis of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves multiple steps. One common method starts with the preparation of the phenoxy group, which is then substituted with butyl groups. The heptaoxatricosan chain is synthesized separately and then attached to the phenoxy group through a series of reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Aplicaciones Científicas De Investigación
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or cellular components.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the heptaoxatricosan chain can influence the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can be compared with other similar compounds, such as:
2,3,4-Pentanetrione: This compound also contains multiple functional groups and can undergo similar chemical reactions.
Phenol, 2,4,6-tri-tert-butyl-: This compound shares the phenoxy structure but with different substituents, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
76149-69-4 |
|---|---|
Fórmula molecular |
C34H62O9 |
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2,3,4-tributylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O9/c1-4-7-10-31-13-14-34(33(12-9-6-3)32(31)11-8-5-2)43-30-29-42-28-27-41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35/h13-14,35H,4-12,15-30H2,1-3H3 |
Clave InChI |
DIWPVXOCIYQDJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















